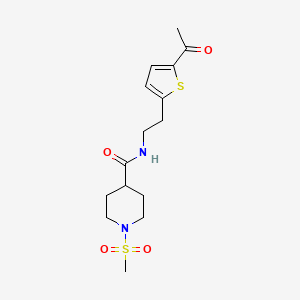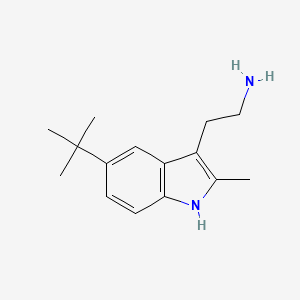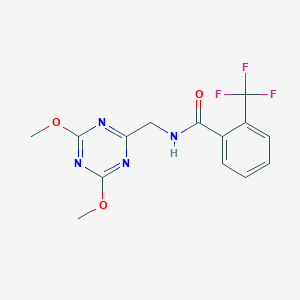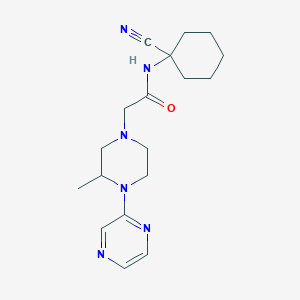![molecular formula C20H17ClN4O2S B2595090 N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028685-45-1](/img/no-structure.png)
N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
The compound belongs to a class of chemicals that have been synthesized and evaluated for their antitumor and antimicrobial properties. One study involved the synthesis of a series of quinazolinone scaffolds, including compounds similar to the one mentioned, which demonstrated broad-spectrum antitumor efficiency against various cancer cell lines, indicating potential use in cancer treatment strategies (Mohamed et al., 2016). Another significant research effort described the reactions of 2-aminothiobenzamide with isocyanates to synthesize derivatives of dihydro-imidazo[1,2-c]quinazolin, highlighting a novel synthesis pathway that could be pivotal for developing new pharmacologically active agents (Shiau et al., 1989).
Antitumor Activity and Molecular Docking Study
Further research on 3-benzyl-4(3H)quinazolinones, closely related to the queried compound, showed significant in vitro antitumor activity. These findings were supported by a molecular docking study, which helped to elucidate the mechanism of action by demonstrating the binding modes of these compounds with targeted enzymes, thus indicating their potential as anticancer agents (Al-Suwaidan et al., 2016).
Antimicrobial and Antioxidant Potential
Another line of investigation explored the antimicrobial and antioxidant potential of newly synthesized quinazoline derivatives. These studies provided insight into the chemical's ability to inhibit bacterial growth and its antioxidant properties, suggesting applications in combating microbial infections and oxidative stress (Kumar et al., 2011).
Novel Synthesis Techniques
Research also covers the development of novel synthesis techniques for producing quinazoline derivatives, including environmentally friendly methods. One such approach used ionic liquid-mediated synthesis, which presented an efficient pathway to generate desired products while minimizing environmental impact (Yadav et al., 2013).
Targeting Cancer Cells
Additionally, studies on compounds targeting thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells, have been conducted. These compounds, including ones structurally related to the queried compound, showed promise in selectively targeting tumor cells, thereby offering a potential therapeutic advantage by reducing toxicity to healthy cells (Tochowicz et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide involves the reaction of 2-chlorobenzylamine with 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid to form the desired product.", "Starting Materials": [ "2-chlorobenzylamine", "2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in a suitable solvent such as ethanol or methanol.", "Step 2: Add 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid to the solution and stir for several hours at room temperature.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent such as ethanol or methanol.", "Step 6: Dry the solid under vacuum to obtain the desired product, N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide." ] } | |
CAS番号 |
1028685-45-1 |
分子式 |
C20H17ClN4O2S |
分子量 |
412.89 |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C20H17ClN4O2S/c21-14-7-3-1-5-12(14)11-22-17(26)10-9-16-19(27)25-18(23-16)13-6-2-4-8-15(13)24-20(25)28/h1-8,16,23H,9-11H2,(H,22,26) |
InChIキー |
LTTMUYCBJPFRRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2595010.png)
![1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2595011.png)
![3-(3,4-Dichlorophenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one](/img/structure/B2595012.png)
![3-[(2-Aminoethyl)(methyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2595013.png)





![4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2595025.png)
![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2595026.png)
![Bicyclo[1.1.1]pentane-1-thiol](/img/structure/B2595027.png)
![6-Cyclobutyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2595029.png)
